molecular formula C10H11NO2 B3429476 (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate CAS No. 745783-82-8

(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate

Cat. No.: B3429476
CAS No.: 745783-82-8
M. Wt: 177.20 g/mol
InChI Key: WTNKKJUXEYSETC-MRVPVSSYSA-N
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Description

®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a chiral center, which is bonded to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

(R)-(+)-1-(4-Methoxyphenyl)ethylamine+Phosgene(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate+HCl\text{(R)-(+)-1-(4-Methoxyphenyl)ethylamine} + \text{Phosgene} \rightarrow \text{(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate} + \text{HCl} (R)-(+)-1-(4-Methoxyphenyl)ethylamine+Phosgene→(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate+HCl

Industrial Production Methods

In industrial settings, the production of ®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate may involve the use of safer alternatives to phosgene, such as diphosgene or triphosgene. These reagents are handled under strict safety protocols to prevent exposure to toxic by-products.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.

    Polymerization: Can undergo polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with ®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate to form ureas under mild conditions.

    Alcohols: React to form carbamates, typically in the presence of a catalyst.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the production of polyurethanes and other polymeric materials.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the isocyanate group reacts with nucleophiles to form stable products such as ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the methoxy and chiral center.

    4-Methoxyphenyl isocyanate: Similar structure but lacks the chiral center.

    Ethyl isocyanate: Similar isocyanate group but different substituents.

Uniqueness

®-(+)-1-(4-Methoxyphenyl)ethyl isocyanate is unique due to the presence of a chiral center and a methoxy group on the phenyl ring. This combination of features imparts specific reactivity and potential for enantioselective synthesis, making it valuable in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

1-[(1R)-1-isocyanatoethyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNKKJUXEYSETC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263278
Record name 1-[(1R)-1-Isocyanatoethyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-82-8
Record name 1-[(1R)-1-Isocyanatoethyl]-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1R)-1-Isocyanatoethyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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